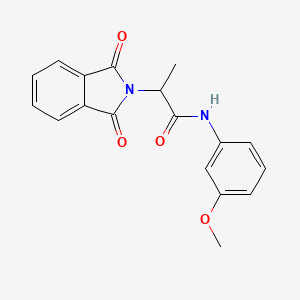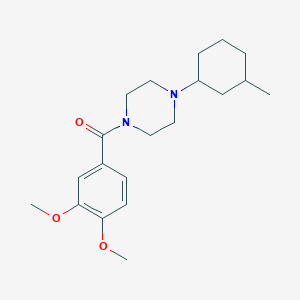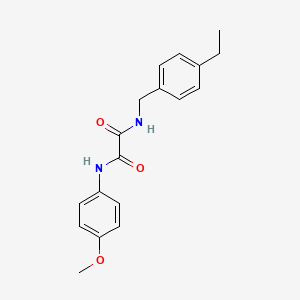
cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate, also known as CBDA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CBDA belongs to the class of cyclopropyl-containing compounds, which have been found to exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has several advantages for use in lab experiments, including its synthetic accessibility and potential therapeutic applications. However, cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate are vast, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases. Additionally, research should focus on developing novel synthetic methods for cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate and its derivatives to improve its pharmacological properties. Finally, the toxicity and safety profile of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate should be thoroughly investigated to ensure its safe use in clinical settings.
Synthesemethoden
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate can be synthesized through a multistep reaction sequence that involves the reaction of 4-bromo-2,6-dimethylphenol with cyclopropylmethyl bromide, followed by esterification with chloroacetic acid. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
cyclopropylmethyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-9-5-12(15)6-10(2)14(9)18-8-13(16)17-7-11-3-4-11/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESJFZWLKMOHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OCC2CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)

![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5147669.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)

![3-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5147707.png)